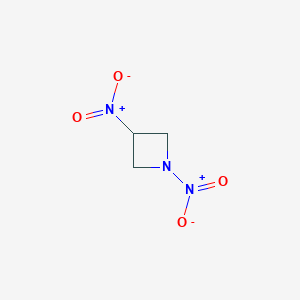
Azetidine, 1,3-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidine, 1,3-dinitro- is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure with two nitro groups attached at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azetidine, 1,3-dinitro- typically involves the nitration of azetidine derivatives. One common method includes the use of (1-tert-butyl-3-nitroazetidin-3-yl) methanol hydrochloride as the starting material. The compound is prepared through a three-step synthesis involving oxidative azidation, nitric acid salinization, and nitration .
Industrial Production Methods
Industrial production methods for Azetidine, 1,3-dinitro- are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety protocols due to the compound’s potential explosiveness.
Análisis De Reacciones Químicas
Types of Reactions
Azetidine, 1,3-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using reagents like Raney nickel, leading to the formation of amines.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Azetidine, 1,3-dinitro- include:
Oxidizing agents: Such as nitric acid and other strong oxidizers.
Reducing agents: Such as Raney nickel and hydrogen gas.
Substitution reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield amines, while substitution reactions can produce a wide range of functionalized azetidines.
Aplicaciones Científicas De Investigación
Azetidine, 1,3-dinitro- has several scientific research applications, including:
Biology: Investigated for its potential biological activity and as a scaffold for drug development.
Medicine: Explored for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the development of energetic materials, such as explosives and propellants.
Mecanismo De Acción
The mechanism of action of Azetidine, 1,3-dinitro- involves its interaction with molecular targets through its nitro groups. The compound’s ring strain and electronic properties contribute to its reactivity. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that interact with various molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3,3-Trinitroazetidine (TNAZ): Another nitro-substituted azetidine with similar energetic properties.
3-Azido-1,3-dinitroazetidine (ADNAZ): A compound with both azido and nitro groups, exhibiting unique thermal properties.
Uniqueness
Azetidine, 1,3-dinitro- is unique due to its specific substitution pattern and the presence of two nitro groups at the 1 and 3 positions. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in energetic materials and synthetic chemistry.
Propiedades
Número CAS |
132395-40-5 |
|---|---|
Fórmula molecular |
C3H5N3O4 |
Peso molecular |
147.09 g/mol |
Nombre IUPAC |
1,3-dinitroazetidine |
InChI |
InChI=1S/C3H5N3O4/c7-5(8)3-1-4(2-3)6(9)10/h3H,1-2H2 |
Clave InChI |
WYKTUOLGMMCABC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)

![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)

![2-[Di(benzenesulfonyl)methyl]thiophene](/img/structure/B14279383.png)




![2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid](/img/structure/B14279410.png)
![Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate](/img/structure/B14279413.png)


